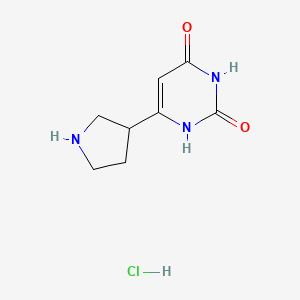

![molecular formula C19H18FN3O B2649015 [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone CAS No. 605627-92-7](/img/structure/B2649015.png)

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzimidazole derivative. Benzimidazole is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of the compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. Benzimidazole derivatives often undergo reactions typical of aromatic amines .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study by Benaka Prasad et al. (2018) details the synthesis of a bioactive heterocycle closely related to the compound , showcasing its antiproliferative activity and detailed structural characterization through various spectroscopic and crystallographic methods. This research emphasizes the potential of such compounds in drug design due to their stable molecular structure, facilitated by inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).

Optical Properties and Application in Materials

Volpi et al. (2017) synthesized derivatives with a structural motif similar to the compound of interest, demonstrating how such structures can influence the optical properties, including absorption and fluorescence spectra. This work indicates the potential use of these compounds in developing luminescent materials with applications ranging from optical sensors to bioimaging (Volpi et al., 2017).

Neuroleptic Activity

Research by Sato et al. (1978) explored derivatives with the benzimidazole and piperidinyl groups, finding significant neuroleptic activities comparable to established drugs like haloperidol. This suggests the potential therapeutic applications of such compounds in treating neurological disorders (Sato et al., 1978).

Fluorescent Logic Gates

Gauci and Magri (2022) designed and synthesized compounds incorporating piperazine and aromatic groups, which were used as fluorescent logic gates. This study highlights the application of such molecular structures in developing smart materials for sensing and computing at the molecular level (Gauci & Magri, 2022).

Antitubercular Activities

Bisht et al. (2010) synthesized a series of compounds, including one with a piperidinyl group, and evaluated their antitubercular activities. Their findings show the potential of these compounds in developing new treatments for tuberculosis, especially against resistant strains (Bisht et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c20-15-5-3-4-14(12-15)19(24)23-10-8-13(9-11-23)18-21-16-6-1-2-7-17(16)22-18/h1-7,12-13H,8-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRMSLYJSQWZTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

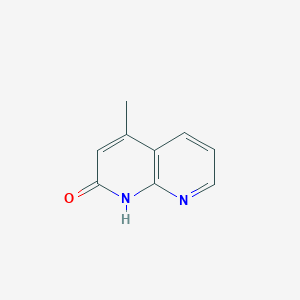

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2648934.png)

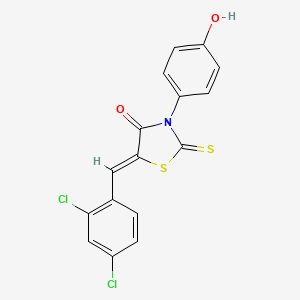

![Tert-butyl N-[[1-[(2-chloropyrimidin-4-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate](/img/structure/B2648936.png)

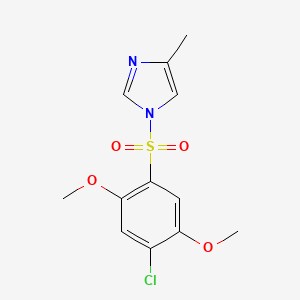

![5-nitro-N-[4-(phenylamino)phenyl]pyrimidine-4,6-diamine](/img/structure/B2648937.png)

![N,N-diethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2648942.png)

![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide](/img/structure/B2648943.png)

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/no-structure.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2648953.png)

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2648955.png)